![molecular formula C24H40Br2N4 B14340710 1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide CAS No. 99082-26-5](/img/structure/B14340710.png)
1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide is a quaternary ammonium compound with a complex structure. It is characterized by the presence of two pyridinium rings connected by a decane chain, with each pyridinium ring substituted with a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide typically involves the reaction of 4-(dimethylamino)pyridine with decane-1,10-dibromide. The reaction is carried out in an inert atmosphere, often using solvents such as acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: The pyridinium rings can form complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Complexation Reactions: Metal salts such as copper sulfate or nickel chloride are commonly used.
Major Products
Substitution Reactions: The major products are typically the substituted pyridinium compounds.
Oxidation and Reduction Reactions: The products depend on the specific redox reaction but may include oxidized or reduced forms of the compound.
Complexation Reactions: The major products are metal-pyridinium complexes.
科学的研究の応用
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of various organic compounds.
Biology: The compound is used in studies involving cell membrane interactions and as a potential antimicrobial agent.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用機序
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide involves its interaction with cell membranes and proteins. The compound can disrupt cell membranes due to its amphiphilic nature, leading to cell lysis. Additionally, it can interact with proteins and enzymes, inhibiting their function. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 1,1’-(Decane-1,10-diyl)bis(N-octylpyridin-4(1H)-imine) dihydrochloride
- Bis(1-butylpentyl)decane-1,10-diyl diglutarate
- Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]
Uniqueness
1,1’-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide is unique due to its specific structure, which imparts distinct chemical properties. The presence of dimethylamino groups enhances its solubility in polar solvents and its ability to form complexes with metal ions. Additionally, its amphiphilic nature makes it particularly effective in disrupting cell membranes, distinguishing it from other similar compounds.
特性
CAS番号 |
99082-26-5 |
|---|---|
分子式 |
C24H40Br2N4 |
分子量 |
544.4 g/mol |
IUPAC名 |
1-[10-[4-(dimethylamino)pyridin-1-ium-1-yl]decyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C24H40N4.2BrH/c1-25(2)23-13-19-27(20-14-23)17-11-9-7-5-6-8-10-12-18-28-21-15-24(16-22-28)26(3)4;;/h13-16,19-22H,5-12,17-18H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
GFYXVMHXYWIWPE-UHFFFAOYSA-L |
正規SMILES |
CN(C)C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


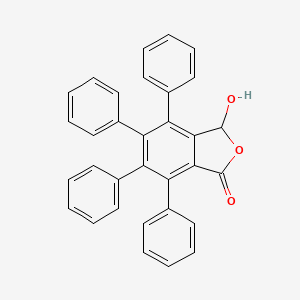
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
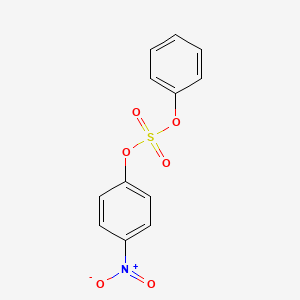
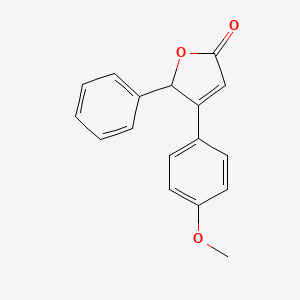


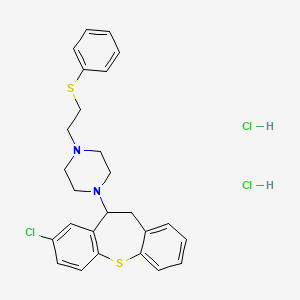
![(E)-1-[2-(Benzylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14340670.png)
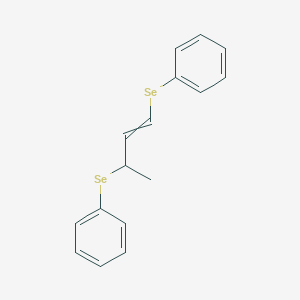
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
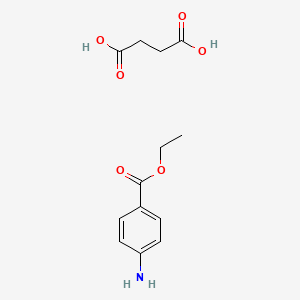
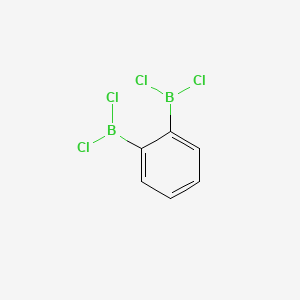
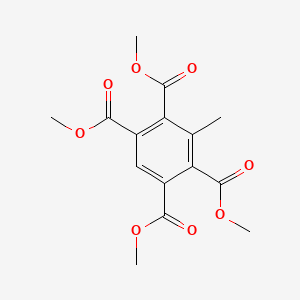
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
